molecular formula C11H16N2OS B255915 (4-ETHYLPIPERAZINO)(2-THIENYL)METHANONE

(4-ETHYLPIPERAZINO)(2-THIENYL)METHANONE

Cat. No.: B255915
M. Wt: 224.32 g/mol
InChI Key: JUGKNURRKFYERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ETHYLPIPERAZINO)(2-THIENYL)METHANONE is an organic compound that features a piperazine ring substituted with a thienylcarbonyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-ETHYLPIPERAZINO)(2-THIENYL)METHANONE typically involves the reaction of 2-thiophenecarbonyl chloride with 4-ethylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: (4-ETHYLPIPERAZINO)(2-THIENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazines.

Scientific Research Applications

(4-ETHYLPIPERAZINO)(2-THIENYL)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (4-ETHYLPIPERAZINO)(2-THIENYL)METHANONE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Thienylcarbonyl)-4-methylpiperazine
  • 1-(2-Thienylcarbonyl)-4-phenylpiperazine
  • 1-(2-Thienylcarbonyl)-4-benzylpiperazine

Comparison: (4-ETHYLPIPERAZINO)(2-THIENYL)METHANONE is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

(4-ethylpiperazin-1-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C11H16N2OS/c1-2-12-5-7-13(8-6-12)11(14)10-4-3-9-15-10/h3-4,9H,2,5-8H2,1H3

InChI Key

JUGKNURRKFYERN-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)C2=CC=CS2

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CS2

Origin of Product

United States

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